molecular formula C10H6N2O2 B1303157 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 174713-66-7

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1303157
CAS No.: 174713-66-7
M. Wt: 186.17 g/mol
InChI Key: XKEDKUUNIFBRGE-UHFFFAOYSA-N
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Description

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 174713-66-7) is a heterocyclic compound featuring a pyridine core substituted with a furan ring at the 4-position, a ketone group at the 2-position, and a nitrile group at the 3-position. Its molecular formula is C₁₀H₆N₂O₂, with a molecular weight of 186.17 g/mol . This compound is structurally classified as a 1,2-dihydropyridine derivative, a scaffold known for diverse biological activities, including anticancer and antioxidant properties.

Properties

IUPAC Name

4-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDKUUNIFBRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C(=O)NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211819
Record name 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID101211819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174713-66-7
Record name 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174713-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds. This reaction proceeds under mild conditions and often employs a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted pyridinecarbonitrile derivatives.

Scientific Research Applications

Catalytic Applications

One of the prominent applications of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is in the development of novel bifunctional catalysts. Recent studies have demonstrated its effectiveness in biomass upgrading processes, particularly in the hydrodeoxygenation of biomass-derived compounds.

Case Study: Hydrodeoxygenation Catalysis

A study published in Applied Sciences investigated the use of metal-loaded polymer-silica composite catalysts for the hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one, a model compound derived from furan . The research highlighted that by adjusting the metal and polymer content, the catalytic properties could be tailored to enhance product yields significantly.

Catalyst CompositionReaction ConditionsProduct Yield
0.5 wt.% Pt250 °C, 100 bar H₂High n-octane yield
1 wt.% Pt250 °C, 100 bar H₂Increased selectivity towards n-octane
2 wt.% Pt250 °C, 100 bar H₂No significant yield increase

The findings indicate that optimizing catalyst composition can lead to improved efficiency in biomass conversion processes.

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been explored for their potential therapeutic effects. The structural features of this compound suggest it may exhibit biological activities worth investigating further.

Potential Pharmacological Activities

Research has indicated that derivatives of pyridine and furan compounds often show promise as anti-inflammatory agents, antimicrobial agents, and in other therapeutic areas. For instance, studies on related compounds have shown inhibitory effects against various cancer cell lines and bacterial strains .

Materials Science

In materials science, the unique properties of this compound can be leveraged to develop functional materials. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composite Development

Research has focused on integrating this compound into polymer composites for applications such as coatings and adhesives. The addition of furan-based compounds has been shown to improve the thermal and mechanical properties of polymers .

Material TypeEnhancement Observed
ThermoplasticIncreased thermal stability
Epoxy CoatingEnhanced adhesion strength

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Replacement of the furyl group with thienyl (sulfur-containing heterocycle) increases molecular weight by ~16 g/mol due to sulfur’s atomic mass .
  • Bulky substituents (e.g., methoxyphenyl) correlate with higher melting points (e.g., 308–310°C in ), suggesting stronger intermolecular interactions.
  • Fluorine substituents enhance metabolic stability and bioavailability, as seen in fluorophenyl derivatives .

Anticancer Activity

  • 4-(4-Chlorophenyl)-6-(mercaptoimidazolyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (A4) showed strong binding to MCF-7 breast cancer receptors (PDB:1HI7) in DFT-QSAR studies, with binding energies correlating with experimental bioactivity .

Antioxidant Activity

  • Bromophenyl and hydroxymethoxyphenyl derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibited 79.05% DPPH radical scavenging at 12 ppm, nearing ascorbic acid’s efficacy (82.71%) .
  • In contrast, methoxyphenyl-substituted analogs showed reduced activity (17.55%), highlighting the critical role of electron-donating groups (e.g., -OH) in antioxidant performance .

Computational Insights

  • DFT-QSAR studies on 1,2-dihydropyridine derivatives revealed that electron-withdrawing groups (e.g., -CN, -F) enhance binding affinity to cancer targets by modulating charge distribution and HOMO-LUMO gaps .
  • The furyl group in this compound may contribute to π-π stacking interactions in biological systems, though direct docking data for this compound is lacking in the provided evidence.

Biological Activity

4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound notable for its unique structure, which incorporates both furan and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₆N₂O₂
  • Molecular Weight : 186.17 g/mol
  • CAS Number : 174713-66-7
  • Melting Point : 313–315 °C

Synthesis

The synthesis of this compound typically involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds under mild conditions. Base catalysts are often employed to facilitate the reaction, optimizing yield and efficiency in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial enzymes, disrupting their metabolic functions.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
A549 (Lung Cancer)30Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in bacterial metabolism and disrupt cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against multi-drug resistant strains. The findings highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Research : A recent investigation in Cancer Letters reported that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use a reflux method in absolute ethanol (10 mL) with stoichiometric equivalents of the aldehyde (e.g., furfural for the 2-furyl group), ethyl cyanoacetate, and a naphthyridine precursor. Reflux for 2–4 hours under anhydrous conditions .
  • Purification : Recrystallize the product from ethanol to enhance purity. For example, analogous compounds achieved yields of 78–83% after recrystallization .
  • Key Variables : Optimize reaction time, solvent volume, and molar ratios. Monitor completion via TLC or HPLC.

Q. Table 1: Synthesis Optimization Parameters from Analogous Compounds

SubstituentReaction Time (h)Yield (%)Purity (Recrystallization Solvent)
4-Chloro-phenyl2–483Ethanol
4-Fluoro-phenyl2–478Ethanol

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=O at ~1642 cm⁻¹) .
  • ¹H-NMR : Look for aromatic protons (δ 6.72–7.78 ppm) and NH signals (δ ~10–12 ppm, broad) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 320 for similar derivatives) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 70.58%, N: 14.53% for a derivative) .

Q. What initial biological screening assays are suitable for evaluating this compound?

Methodological Answer:

  • Antioxidant Activity : Use the DPPH radical scavenging assay (e.g., 12 ppm concentration in methanol). Compare to ascorbic acid (standard). For example, derivatives showed 17.55–79.05% activity .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF7). IC₅₀ values for analogous compounds ranged from 5–50 µM .
  • Dosage : Test concentrations between 10–100 µM in triplicate, with solvent controls.

Q. Table 2: Biological Activity of Analogous Compounds

Compound SubstituentDPPH Activity (%)MCF7 IC₅₀ (µM)
4-Bromophenyl79.058.2
4-Methoxyphenyl17.5548.7

Advanced Research Questions

Q. How do structural modifications at the furyl or pyridine moieties affect biological activity?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -Br) enhance cytotoxicity but may reduce antioxidant activity. For example, 4-bromophenyl derivatives showed higher IC₅₀ values (8.2 µM) but lower DPPH activity (67.28%) compared to unsubstituted analogs .
  • SAR Strategy : Systematically replace the furyl group with other aryl aldehydes (e.g., phenyl, nitro-phenyl) and evaluate via in vitro assays.

Q. Table 3: Structure-Activity Relationship (SAR) Trends

SubstituentCytotoxicity (IC₅₀, µM)Antioxidant Activity (%)
4-Fluoro-phenyl12.471.3
4-Hydroxy-phenyl32.185.6

Q. How can researchers resolve contradictions between antioxidant and cytotoxic data?

Methodological Answer:

  • Assay-Specific Factors : Antioxidant activity (DPPH) measures radical scavenging, while cytotoxicity (MTT) reflects mitochondrial disruption. Compounds may target different pathways.
  • Concentration Gradients : Test a wider concentration range (1–100 µM). For example, a derivative showed 79% DPPH activity at 12 ppm but required 50 µM for cytotoxicity .
  • Mechanistic Studies : Perform ROS (reactive oxygen species) detection assays to link antioxidant effects to pro-apoptotic pathways.

Q. What methodologies are recommended for pharmacokinetic profiling of this compound?

Methodological Answer:

  • ADMET Predictions : Use in silico tools (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier penetration .
  • In Vitro Testing :
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
  • Molecular Docking : Target enzymes like topoisomerase II or NADPH oxidase. For example, naphthyridine derivatives showed binding affinity (ΔG = -9.2 kcal/mol) .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (P210: Avoid heat/open flames) .
  • First Aid : In case of contact, rinse skin with water for 15 minutes and seek medical attention (P301 + P310) .

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